molecular formula C18H36ClN2Na2O4+ B3279049 disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide CAS No. 68608-66-2

disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide

Cat. No.: B3279049
CAS No.: 68608-66-2
M. Wt: 425.9 g/mol
InChI Key: VOVOOFYFLGLMLH-UHFFFAOYSA-M
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Description

Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide is a complex organic compound with the molecular formula C18H36ClN2Na2O4. This compound is known for its unique chemical structure, which includes a chloroacetic acid moiety, an imidazole ring, and a long undecyl chain. It is commonly used in various industrial and scientific applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide involves the reaction of chloroacetic acid with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol in the presence of sodium hydroxide. The reaction typically takes place in an aqueous solution, and the mixture is heated to facilitate the reaction. The product is then isolated through filtration and crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through multiple stages of filtration and crystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Hydrolysis: Corresponding acids and alcohols.

Scientific Research Applications

Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst and solvent in organic synthesis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of surfactants and detergents

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Sodium,2-chloroacetic acid,2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol,hydroxide: Similar structure but with a shorter heptyl chain.

    Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide: Similar chemical composition

Uniqueness

Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide is unique due to its long undecyl chain, which imparts distinct hydrophobic properties, making it particularly useful in surfactant and detergent applications .

Properties

IUPAC Name

disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O.C2H3ClO2.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;3-1-2(4)5;;;/h19H,2-15H2,1H3;1H2,(H,4,5);;;1H2/q;;2*+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVOOFYFLGLMLH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36ClN2Na2O4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid, 2-chloro-, sodium salt (1:1), reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68608-66-2
Record name Acetic acid, 2-chloro-, sodium salt (1:1), reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068608662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-, sodium salt (1:1), reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Reactant of Route 2
disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Reactant of Route 3
disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Reactant of Route 4
disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Reactant of Route 5
disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Reactant of Route 6
disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide

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